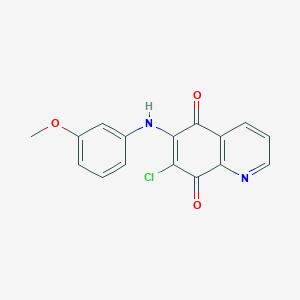
7-Chloro-6-(3-methoxyanilino)quinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline-5,8-dione and 3-methoxyaniline.
Condensation Reaction: The 7-chloroquinoline-5,8-dione is reacted with 3-methoxyaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride or polyphosphoric acid, to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained between 100-150°C for several hours to ensure complete condensation.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced quinoline derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interacting with DNA: The compound may intercalate into DNA, interfering with DNA replication and transcription.
Modulating Signaling Pathways: It may affect various signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for treating autoimmune diseases.
Camptothecin: A quinoline alkaloid with potent anticancer activity.
Uniqueness
7-Chloro-6-((3-methoxyphenyl)amino)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, methoxy group, and amino group on the quinoline scaffold differentiates it from other quinoline derivatives and contributes to its potential therapeutic applications.
特性
CAS番号 |
147116-42-5 |
|---|---|
分子式 |
C16H11ClN2O3 |
分子量 |
314.72 g/mol |
IUPAC名 |
7-chloro-6-(3-methoxyanilino)quinoline-5,8-dione |
InChI |
InChI=1S/C16H11ClN2O3/c1-22-10-5-2-4-9(8-10)19-14-12(17)16(21)13-11(15(14)20)6-3-7-18-13/h2-8,19H,1H3 |
InChIキー |
GNVAPZVZJAYJFQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


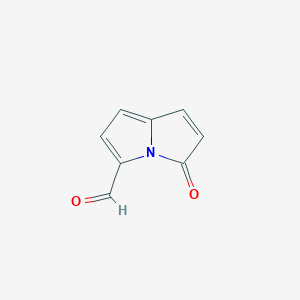


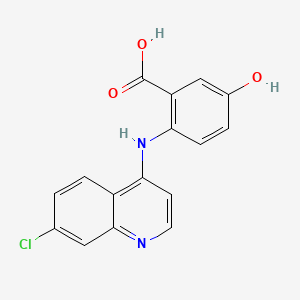

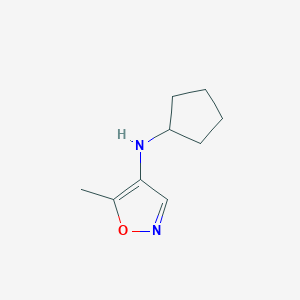

![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
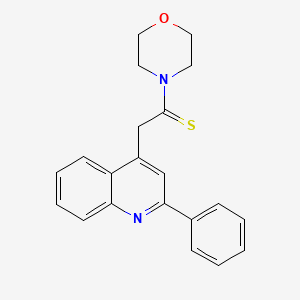

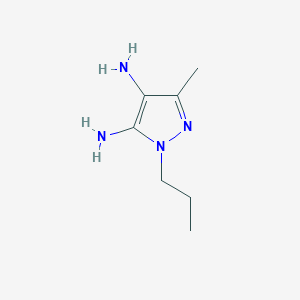
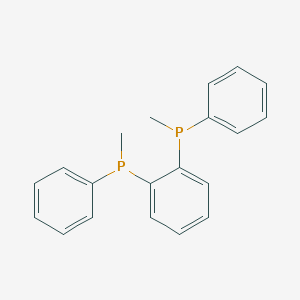
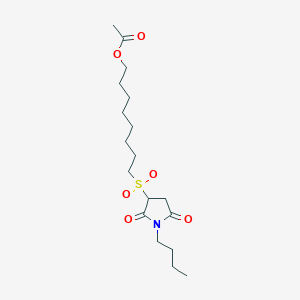
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
